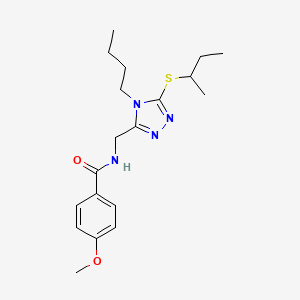

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

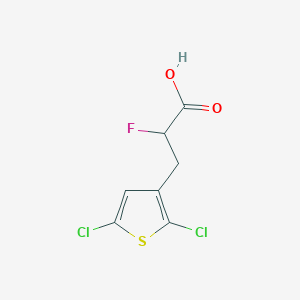

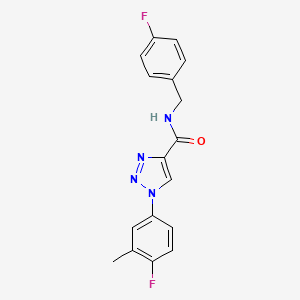

The compound “2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains thiophene rings, which are five-membered aromatic rings containing four carbon atoms and a sulfur atom . The presence of a methylthio group indicates that a sulfur atom is bonded to a methyl group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the benzamide and thiophene groups) would likely contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The thiophene rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups (like the amide group) could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Supramolecular Gelators and Molecular Interactions A study by Yadav and Ballabh (2020) explored the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with the compound of interest. These compounds were investigated for their gelation behavior, emphasizing the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. The research highlights the importance of understanding molecular interactions and the potential application of such compounds in creating stable gels for various applications (Yadav & Ballabh, 2020).

Antimicrobial Properties Limban et al. (2011) synthesized new acylthiourea derivatives, demonstrating their antimicrobial efficacy against a variety of bacterial and fungal strains. These findings suggest that structurally related compounds, such as 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, could be explored for their potential antimicrobial properties, contributing to the development of new antimicrobial agents (Limban et al., 2011).

Antioxidant Activity and Protective Effects Cabrera-Pérez et al. (2016) investigated benzothiazole-isothiourea derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. This study underscores the potential of benzamide derivatives in mitigating oxidative stress and their role in drug-induced liver injury protection (Cabrera-Pérez et al., 2016).

Cancer Research Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative, highlighting its selective inhibition of histone deacetylases and potential as an anticancer drug. This research avenue suggests that compounds like this compound could be explored for their antitumor activities, contributing to the development of novel cancer therapeutics (Zhou et al., 2008).

Synthetic Pathways and Structural Analysis Sharma et al. (2016) focused on the crystal structure analysis of a thiophene-benzamide compound, providing insights into the molecular interactions and stability of such compounds. This research is crucial for understanding the structural requirements for biological activity and could guide the synthesis of related compounds with enhanced efficacy (Sharma et al., 2016).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in pharmaceuticals. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential use in materials science .

properties

IUPAC Name |

2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS3/c1-20-14-6-3-2-5-13(14)17(19)18-16(12-8-10-21-11-12)15-7-4-9-22-15/h2-11,16H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKOITRNIBOYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)

![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)